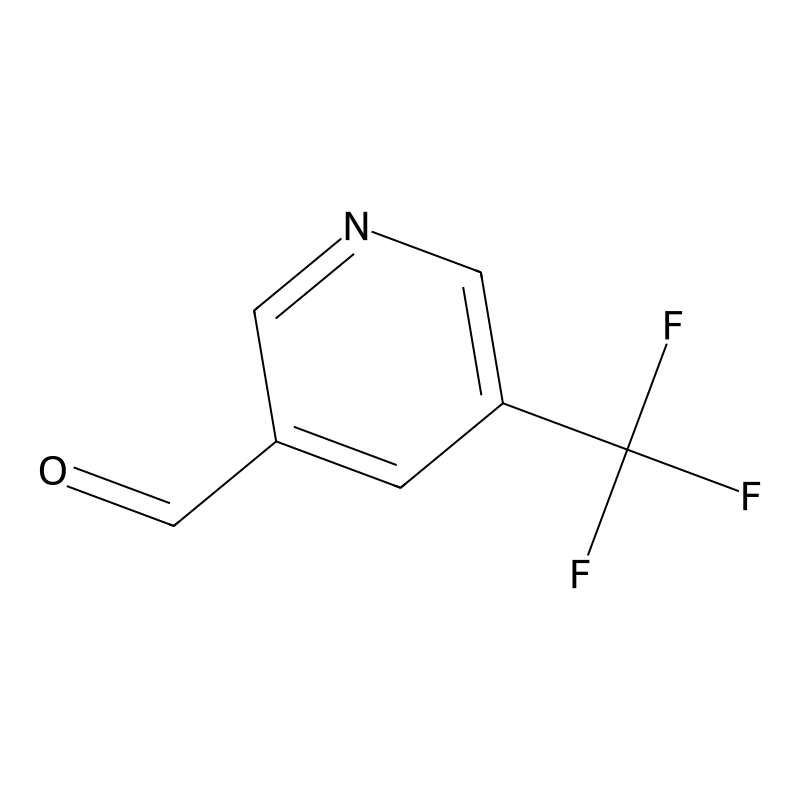5-(Trifluoromethyl)nicotinaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Heterocyclic Scaffolds
The presence of the pyridine ring and aldehyde functional group suggests 5-(Trifluoromethyl)nicotinaldehyde could serve as a building block for synthesizing various heterocyclic compounds. Heterocyclic rings are prevalent in many drugs and natural products, making this a potential application ().
Investigation of Nicotinic Receptor Activity
The pyridine ring with a substituent at position 5 shares some structural similarity with nicotine, a well-known ligand for nicotinic acetylcholine receptors. While the trifluoromethyl group likely alters binding properties, 5-(Trifluoromethyl)nicotinaldehyde could be used in studies to understand how modifications to the nicotine scaffold affect receptor interactions. ()
Trifluoromethyl Group Effects
The trifluoromethyl group (-CF3) is a common functional group used in medicinal chemistry due to its ability to influence a molecule's properties, such as metabolic stability and binding affinity. Research on other trifluoromethyl-containing nicotinic acid derivatives suggests 5-(Trifluoromethyl)nicotinaldehyde could be of interest for exploring these effects ().
5-(Trifluoromethyl)nicotinaldehyde is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to the nicotinaldehyde framework. Its molecular formula is and it has a molecular weight of approximately 189.11 g/mol. The trifluoromethyl group significantly influences the compound's chemical properties, including its lipophilicity and reactivity, making it a valuable building block in various chemical syntheses and biological studies.
Information on the safety hazards of 5-(CF3)NA is limited. As a general precaution, it is recommended to handle all unknown compounds with care, following standard laboratory safety protocols. Given the presence of a fluorine atom, potential hazards might include:
- Skin and eye irritation: Fluorinated compounds can be irritating to the skin and eyes.
- Inhalation hazard: Inhalation of dust or fumes should be avoided as it can irritate the respiratory tract.
- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
- Reduction: The aldehyde can be reduced to yield the corresponding alcohol.
- Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Common reagents for these reactions include potassium permanganate (for oxidation), sodium borohydride (for reduction), and various nucleophiles for substitution reactions.
Research indicates that 5-(Trifluoromethyl)nicotinaldehyde exhibits biological activity, particularly in enzyme inhibition and receptor modulation. The trifluoromethyl group enhances its ability to penetrate biological membranes, facilitating interactions with specific molecular targets such as enzymes and receptors. This characteristic makes it a candidate for further exploration in medicinal chemistry and drug development.
The synthesis of 5-(Trifluoromethyl)nicotinaldehyde typically involves:
- Starting Material: Nicotinaldehyde is used as the base compound.
- Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through various methods, including:
- Use of trifluoromethyl iodide in the presence of a base.
- Trifluoromethylation using trifluoromethyl copper reagents.
- Purification: Following synthesis, the product may require purification through techniques such as recrystallization or chromatography to achieve high purity.
5-(Trifluoromethyl)nicotinaldehyde has several applications:
- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
- Agrochemicals: Its derivatives are explored for use in crop protection products due to their enhanced biological activity.
- Material Science: The compound's unique properties make it suitable for developing new materials with specific functionalities.
Studies have shown that 5-(Trifluoromethyl)nicotinaldehyde interacts with various biological targets, leading to:
- Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
- Modulation of Receptor Activity: The compound may influence cellular signaling pathways through receptor interactions.
These interactions underscore its potential as a lead compound in drug discovery.
Several compounds share structural similarities with 5-(Trifluoromethyl)nicotinaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Bromo-5-(trifluoromethyl)nicotinaldehyde | 1227577-81-2 | Contains bromine; enhances reactivity |
| 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde | 129904-48-9 | Hydroxyl group increases solubility |
| 4-Difluoromethyl-2-hydroxy-5-(trifluoromethyl)nicotinaldehyde | 1805620-98-7 | Contains difluoromethyl group; alters electronic properties |
| 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde | 124432-66-2 | Methoxy group modifies reactivity |
Uniqueness
The uniqueness of 5-(Trifluoromethyl)nicotinaldehyde lies in its specific combination of functional groups, particularly the trifluoromethyl moiety, which enhances its reactivity and biological activity compared to other similar compounds. This distinct structural feature contributes to its utility in medicinal chemistry and agrochemical applications, setting it apart from other derivatives that may lack such attributes.








